3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
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Overview
Description
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically solid and can range in color from white to yellow .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions with hydrogen tetramethyl borate and the appropriate brominated compound .Molecular Structure Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group has a boron atom at its center, surrounded by two oxygen atoms and two carbon atoms, each of which is part of a methyl group .Chemical Reactions Analysis
Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions . These reactions typically involve a palladium catalyst and are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Similar compounds are typically solid and can range in color from white to yellow . They often have a high melting point .Scientific Research Applications
Selective Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is a key reaction in the chemical industry, producing a variety of products with different oxidation states and functional groups. Controlled oxidation reactions for cyclohexene are synthetically valuable for applications in both academia and industry. These reactions can selectively afford targeted products, which are broadly used as intermediates in the chemical industry. Recent advances in this field have focused on the selective oxidation of cyclohexene, highlighting the significance of this research area (Cao et al., 2018).
Activity Coefficients at Infinite Dilution
The study of activity coefficients at infinite dilution for solutes in ionic liquids, including cycloalkanes, provides essential data for understanding the separation processes of small hydrocarbons (alkanes) and their unsaturated counterparts (alkenes). This research is particularly relevant for the separation of hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene, offering insights into alternative solvents for these separation challenges (Domańska et al., 2016).
Oxidation Reaction Using Heterogenous Catalyst
The oxidation of cyclohexane is crucial for the production of nylon via intermediates such as cyclohexanol and cyclohexanone. This process typically operates at low conversion levels due to selectivity issues. Research in this area focuses on improving the selectivity towards intermediate products, thereby making the operation commercially feasible. Various metal salts have been investigated as catalysts for this purpose, highlighting the potential for innovation in cyclohexane oxidation (khirsariya & Mewada, 2014).
Synthesis of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans are significant in organic chemistry and pharmacology due to their presence in many natural compounds and pharmaceuticals. Research has focused on synthesizing these molecules using different organocatalysts through three-component condensation. This highlights the ongoing interest in developing new methods for constructing valuable heterocyclic compounds (Kiyani, 2018).
Future Directions
The use of compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group in Suzuki-Miyaura cross-coupling reactions is a well-established field of study. Future research may focus on developing new reactions involving these compounds, or on improving the efficiency and selectivity of existing reactions .
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPCDXZYPJXPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465452 |
Source
|
Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |
CAS RN |
302577-72-6 |
Source
|
Record name | 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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